molecular formula C12H17N5O B5726419 1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea

1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea

Cat. No.: B5726419
M. Wt: 247.30 g/mol
InChI Key: MPENFEBWLQZALM-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea is a compound that combines the structural features of a urea derivative and a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability .

Preparation Methods

The synthesis of 1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the reaction of 1-methyl-1H-benzotriazole with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives and urea-based molecules. For example:

1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea stands out due to its unique combination of steric bulk and heterocyclic structure, providing distinct reactivity and application potential.

Properties

IUPAC Name

1-tert-butyl-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-12(2,3)14-11(18)13-8-5-6-10-9(7-8)15-16-17(10)4/h5-7H,1-4H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPENFEBWLQZALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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